Cas no 868656-97-7 (Methyl 6-bromo-1H-indole-3-carboxylate)

Methyl 6-bromo-1H-indole-3-carboxylate structure
868656-97-7 structure
Nome do Produto:Methyl 6-bromo-1H-indole-3-carboxylate
N.o CAS:868656-97-7
MF:C10H8BrNO2
MW:254.080021858215
MDL:MFCD00590200
CID:830545
PubChem ID:11499811

Methyl 6-bromo-1H-indole-3-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 6-bromo-1H-indole-3-carboxylate
    • 1H-Indole-3-carboxylic acid, 6-bromo-, methyl ester
    • Methyl 6-bromoindole-3-carboxylate
    • 6-Bromo-1H-indole-3-carboxylic acid methyl ester
    • 1H-INDOLE-3-CARBOXYLIC ACID,6-BROMO-,METHYL ESTER
    • Methyl 6 -bromo-1H-indole-2-carboxylate
    • Methyl 6-bromoindole-3-carboxyate
    • SKZJYJMYLUQJPG-UHFFFAOYSA-N
    • 3663AC
    • FCH1394010
    • Methyl 6-bromo-1
    • Methyl 6-bromo-1H-indole-3-carboxylate (ACI)
    • 6-Bromoindole-3-carboxylic acid methyl ester
    • AKOS015898339
    • 868656-97-7
    • DS-17679
    • AMY41778
    • Methyl6-bromo-1H-indole-3-carboxylate
    • A847202
    • DTXSID80467637
    • AB9642
    • MFCD09836005
    • SCHEMBL497746
    • SY046850
    • SB39196
    • Methyl 6-bromo-1H-indol-3-carboxylate
    • CS-0045068
    • FT-0709955
    • CHEMBL457164
    • J-504704
    • AC-30546
    • DTXCID70418456
    • MDL: MFCD00590200
    • Inchi: 1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
    • Chave InChI: SKZJYJMYLUQJPG-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC(=CC=2)Br)NC=1)OC

Propriedades Computadas

  • Massa Exacta: 252.97384g/mol
  • Massa monoisotópica: 252.97384g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 234
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 42.1
  • XLogP3: 3.3

Methyl 6-bromo-1H-indole-3-carboxylate Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H317
  • Declaração de Advertência: P280
  • Condição de armazenamento:Inert atmosphere,2-8°C

Methyl 6-bromo-1H-indole-3-carboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y1126094-5g
6-Bromo-1H-indole-3-carboxylic acid methyl ester
868656-97-7 95%
5g
$265 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NO569-200mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95+%
200mg
173.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NO569-50mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95+%
50mg
75.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NO569-250mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95+%
250mg
396CNY 2021-05-08
Alichem
A199003859-1g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
1g
$1752.40 2023-08-31
Alichem
A199003859-500mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
500mg
$1078.00 2023-08-31
Fluorochem
231448-5g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
5g
£191.00 2022-02-28
Matrix Scientific
222417-10g
Methyl 6-bromo-1H-indole-3-carboxylate, 95% min
868656-97-7 95%
10g
$809.00 2023-09-09
Fluorochem
231448-1g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
1g
£70.00 2022-02-28
Fluorochem
231448-25g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
25g
£726.00 2022-02-28

Methyl 6-bromo-1H-indole-3-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; rt → 80 °C; 5 - 48 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; rt → 80 °C
Referência
Decatungstate-Photocatalyzed Dearomative Hydroacylation of Indoles: Direct Synthesis of 2-Acylindolines
Varlet, Thomas; et al, Chemistry - A European Journal, 2022, 28(56),

Método de produção 2

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; overnight, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; overnight, 65 °C
Referência
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia
Genin, Michael J.; et al, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
Referência
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Método de produção 4

Condições de reacção
1.1 Solvents: Dimethylformamide ;  0 °C → 23 °C; 1 h, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  19 h, 100 °C; 100 °C → 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 23 °C
1.4 Reagents: Trimethylsilyldiazomethane ;  7 min, 23 °C; 23 min, 23 °C
Referência
Total Synthesis and Biological Studies of TMC-205 and Analogues as Anticancer Agents and Activators of SV40 Promoter
Gao, Yang; et al, ACS Medicinal Chemistry Letters, 2014, 5(8), 863-867

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; rt → 80 °C
Referência
Decatungstate-Photocatalyzed Dearomative Hydroacylation of Indoles: Direct Synthesis of 2-Acylindolines
Varlet, Thomas; et al, Chemistry - A European Journal, 2022, 28(56),

Methyl 6-bromo-1H-indole-3-carboxylate Raw materials

Methyl 6-bromo-1H-indole-3-carboxylate Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:868656-97-7)Methyl 6-bromo-1H-indole-3-carboxylate
A847202
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):440.0/1509.0